4-Formyl-2-nitrobenzonitrile
Overview
Description
4-Formyl-2-nitrobenzonitrile is an aromatic organic compound with the molecular formula C8H4N2O3. It is characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN). This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formyl-2-nitrobenzonitrile can be synthesized through various methods. One common approach involves the nitration of 4-formylbenzonitrile. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and reagent concentration. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Oxidation: The formyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups like amides or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions.
Major Products Formed:
Reduction: 4-Formyl-2-aminobenzonitrile.
Oxidation: 4-Formyl-2-nitrobenzoic acid.
Substitution: Various substituted amides or carboxylic acids.
Scientific Research Applications
4-Formyl-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile and nitro groups.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-formyl-2-nitrobenzonitrile involves its reactivity due to the presence of the formyl, nitro, and nitrile groups. These functional groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
4-Formylbenzonitrile: Lacks the nitro group, making it less reactive in certain chemical transformations.
4-Nitrobenzonitrile: Lacks the formyl group, which limits its use in reactions requiring aldehyde functionality.
2-Nitrobenzonitrile: The nitro group is positioned differently, affecting its reactivity and the types of reactions it can undergo.
Uniqueness: 4-Formyl-2-nitrobenzonitrile is unique due to the simultaneous presence of formyl, nitro, and nitrile groups on the benzene ring. This combination of functional groups provides a wide range of reactivity, making it a valuable compound in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
4-formyl-2-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3/c9-4-7-2-1-6(5-11)3-8(7)10(12)13/h1-3,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATPYOFZRMSQHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309123 | |
Record name | 4-Formyl-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203179-03-7 | |
Record name | 4-Formyl-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203179-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formyl-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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